

"PROTAC ER Degrader-3" datasheet and certificate of analysis

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Compound of Interest

Compound Name: PROTAC ER Degrader-3

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In-Depth Technical Guide: PROTAC ER Degrader-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PROTAC ER Degrader-3**, an intermediate compound pivotal in the synthesis of advanced Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the estrogen receptor-alpha (ER α). This document outlines its chemical properties, the mechanism of action of the final PROTAC entity, detailed experimental protocols, and relevant signaling pathways.

Core Compound Properties

PROTAC ER Degrader-3 serves as a crucial building block for the synthesis of PROTAC ERα Degrader-5 (also referred to as compound LP2 in patent literature). The following table summarizes its key chemical and physical properties.



Property	Value	Reference
Molecular Formula	C71H77N7O12	[1]
Molecular Weight	1220.43 g/mol	[1]
Purity	>98%	[1]
Appearance	Solid	[1]
CAS Number	2158322-29-1	[2]
Synonyms	An intermediate for PROTAC ERα Degrader-5	[3]

Mechanism of Action: Targeted ERα Degradation

PROTAC ER Degrader-3 is a precursor to a heterobifunctional PROTAC designed to specifically target $ER\alpha$ for degradation via the ubiquitin-proteasome system. The final PROTAC molecule, synthesized from this intermediate, consists of three key components: a ligand that binds to the target protein ($ER\alpha$), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

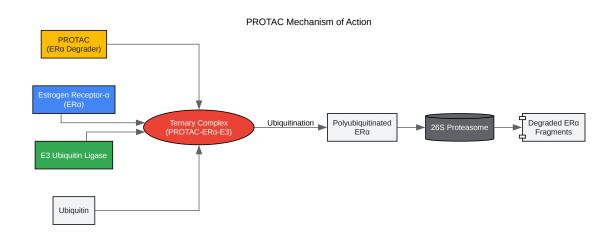
The PROTAC functions by inducing the formation of a ternary complex between ER α and an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ER α , leading to the polyubiquitination of the receptor. The polyubiquitinated ER α is then recognized and degraded by the 26S proteasome. When conjugated to an antibody to form a PROTAC Antibody-drug Conjugate (PAC), this degrader can be delivered specifically to cells overexpressing a target antigen, thereby enhancing its therapeutic window.[3]

A PAC containing a similar ER α degrader demonstrated a marked decrease in ER α levels in HER2-expressing cells with an IC50 of 132 ng/mL.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of a PROTAC and a typical experimental workflow for evaluating its efficacy.



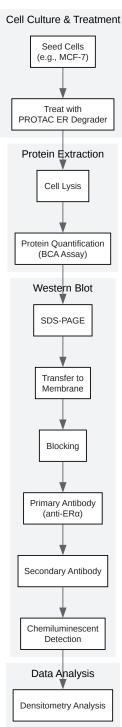


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Caption: PROTAC-mediated degradation of $\mathsf{ER}\alpha$.



Western Blot Workflow for ERa Degradation



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Caption: Workflow for assessing ER α degradation.



Experimental Protocols

The following protocols are based on methodologies described in the patent literature (WO2017201449A1) for the synthesis and evaluation of related PROTAC ERα degraders.

Synthesis of PROTAC ERα Degrader-5 (Compound LP2)

This is a representative synthesis; specific reagents and conditions may vary.

- Attachment of Linker to E3 Ligase Binding Group: The synthesis typically begins with the
 coupling of a linker molecule to the E3 ligase ligand. This is often achieved through standard
 amide bond formation reactions, for example, using a coupling agent like HATU or HOBt in
 the presence of a non-nucleophilic base such as DIPEA in a suitable solvent like DMF.
- Attachment of the ERα Binding Moiety: The ERα ligand is then coupled to the linker-E3 ligase ligand conjugate. This step also commonly involves an amide bond formation or other suitable conjugation chemistry, depending on the functional groups present on the two fragments.
- Purification: The final compound is purified using techniques such as flash column chromatography on silica gel or preparative HPLC to yield the desired PROTAC ERα degrader.
- Characterization: The structure and purity of the final compound are confirmed by analytical methods such as ¹H NMR, LC-MS, and HRMS.

Western Blot for ERα Degradation

- Cell Culture and Treatment: Seed ERα-positive breast cancer cells (e.g., MCF-7) in appropriate culture plates. Once the cells reach the desired confluency, treat them with varying concentrations of the PROTAC ERα degrader for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fulvestrant).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.



- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
 Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

PROTAC ER Degrader-3 is a key intermediate in the development of potent and specific ERα degraders. The resulting PROTACs offer a promising therapeutic strategy for ERα-positive cancers by harnessing the cell's own protein disposal machinery. The protocols and data presented in this guide provide a foundation for researchers to further explore and utilize this class of compounds in their drug discovery and development efforts.

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